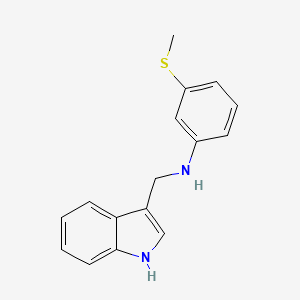

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Description

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGSZPJFIQIRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline: A Hypothesis-Driven Technical Guide

Abstract

This technical guide presents a hypothesized mechanism of action for the novel compound N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. In the absence of direct empirical data for this specific molecule, we leverage a structure-activity relationship (SAR) approach, drawing upon the well-documented bioactivities of its constituent chemical moieties: the indole core and the methylthioaniline substituent. Our central hypothesis posits that N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline functions as an inhibitor of tubulin polymerization, a mechanism characteristic of a significant class of indole-containing anticancer agents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis. It outlines the scientific rationale, detailed experimental protocols for validation, and potential downstream cellular consequences. The guide is structured to foster a deep, mechanistic understanding and to provide a practical roadmap for future research endeavors.

Introduction: The Scientific Rationale for a Tubulin-Centric Hypothesis

The indole nucleus is a "privileged" scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] A significant body of literature demonstrates that indole derivatives can function as potent anticancer agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] Compounds such as vinca alkaloids serve as classical examples of this mechanism.[4] The structural similarity of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline to known indole-based tubulin inhibitors forms the primary basis of our hypothesis.

The 3-substituted indole motif is particularly prevalent in compounds that bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][3] While the precise contribution of the 3-(methylthio)aniline moiety is yet to be elucidated, it is hypothesized to modulate the binding affinity and pharmacokinetic properties of the molecule.

This guide will, therefore, focus on a systematic approach to validate the following central hypothesis: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline inhibits cell proliferation by directly binding to tubulin, preventing its polymerization, leading to G2/M cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway

The proposed mechanism of action initiates with the intracellular accumulation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline and culminates in apoptotic cell death. The key steps in this cascade are visualized in the signaling pathway diagram below.

Caption: A tiered experimental workflow for hypothesis validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path to confirming or refuting the central hypothesis.

In Vitro Tubulin Polymerization Assay

Objective: To determine if N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline directly inhibits the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Prepare a 10 mM stock solution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in DMSO. Create serial dilutions in G-PEM buffer.

-

Prepare positive (Paclitaxel, a polymerization promoter) and negative (Colchicine, a polymerization inhibitor) controls.

-

-

Assay Procedure:

-

In a 96-well, clear-bottom plate, add 10 µL of the compound dilutions or controls.

-

Add 90 µL of the tubulin solution to each well to achieve a final concentration of 3 mg/mL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Calculate the rate of polymerization and the maximal polymer mass.

-

Determine the IC₅₀ value of the compound for tubulin polymerization inhibition.

-

Expected Outcome: A dose-dependent decrease in the rate and extent of tubulin polymerization, similar to the colchicine control.

| Compound | Expected IC₅₀ (µM) | Mechanism |

| N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline | To be determined | Inhibition of Polymerization |

| Colchicine (Control) | ~1-5 | Inhibition of Polymerization |

| Paclitaxel (Control) | N/A | Promotion of Polymerization |

| DMSO (Vehicle) | No effect | No effect |

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with microtubule disruption.

Methodology:

-

Cell Culture and Treatment:

-

Seed a human cancer cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (based on pre-determined IC₅₀ from proliferation assays) for 24 hours. Include a vehicle control (DMSO).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Expected Outcome: A dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.

Immunofluorescence Microscopy of Microtubule Networks

Objective: To visually confirm that the compound disrupts the integrity of the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat with the compound at its IC₅₀ concentration for 18-24 hours.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with 1% BSA in PBS.

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Expected Outcome: In untreated cells, a well-defined, filamentous microtubule network should be visible. In treated cells, this network is expected to be disorganized, with diffuse tubulin staining and condensed, fragmented chromatin, characteristic of mitotic arrest and apoptosis.

Conclusion and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidate the mechanism of action of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. The central hypothesis, that the compound acts as a tubulin polymerization inhibitor, is grounded in the extensive literature on the bioactivity of indole derivatives. [2][3][4]The proposed experimental workflow provides a clear and logical path to validate this hypothesis, from direct target engagement in vitro to the downstream cellular consequences.

Successful validation of this hypothesis would position N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline as a promising candidate for further preclinical development as an anticancer agent. Future studies should focus on in vivo efficacy in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further SAR studies to optimize potency and drug-like properties. Additionally, exploring potential off-target effects and resistance mechanisms will be crucial for its translational potential.

References

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(10), 2539. Retrieved from [Link]

-

Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 113-124. Retrieved from [Link]

-

Hrytsyk, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 405. Retrieved from [Link]

-

Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Fallon, B., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2974-2978. Retrieved from [Link]

-

Al-Ostath, A., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Preprints.org. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539. Retrieved from [Link]

-

Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(1), 139. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Indole derivatives having COX-2 inhibitory activity. ResearchGate. Retrieved from [Link]

-

Singh, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]

-

Sharma, A., et al. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Retrieved from [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for High-Throughput Screening and Hit Validation of an N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Focused Library

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide presents a comprehensive, technically-grounded framework for the design, execution, and analysis of a high-throughput screening (HTS) campaign for a focused library built around the novel scaffold, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline . While actual screening data for this specific molecule is not publicly available, this document serves as an expert-level whitepaper, outlining a robust, self-validating workflow from library design to hit-to-lead transition. We propose a plausible therapeutic hypothesis—targeting tubulin polymerization for oncology applications—based on the known activities of similar indole-containing molecules.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential is a primary driver of modern drug discovery. The strategic selection of a core scaffold is a critical first step. The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold combines two moieties of significant pharmacological interest.

-

The Indole Moiety: This heterocyclic system is a key structural feature in numerous natural products and FDA-approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind to a diverse array of biological targets, including kinases, tubulin, and G-protein coupled receptors.[8]

-

The 3-(Methylthio)aniline Moiety: This portion of the molecule provides a versatile substitution handle for library diversification. The methylthio group can influence solubility, metabolic stability, and target engagement. Aniline derivatives themselves are a well-established class of compounds in medicinal chemistry, often serving as key building blocks for kinase inhibitors.[9][10]

1.1. Therapeutic Hypothesis: Targeting Microtubule Dynamics

Given that numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle, this is a logical and compelling primary hypothesis for our screening campaign.[6][7] Microtubules are dynamic protein polymers essential for cell division, making them a clinically validated target for cancer chemotherapy.[6] By disrupting microtubule dynamics, small molecules can induce apoptosis in rapidly dividing cancer cells. Therefore, the primary objective of this proposed workflow is to identify compounds from the focused library that inhibit tubulin polymerization and exhibit cancer cell-specific cytotoxicity.

Focused Library Design & Cheminformatics Pre-processing

The success of any HTS campaign is fundamentally linked to the quality of the screening library.[11] A focused library, designed around the core N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold, allows for the efficient exploration of the structure-activity relationship (SAR).

2.1. Library Generation Strategy A combinatorial approach would be employed, starting with indole and 3-(methylthio)aniline building blocks. Diversity would be introduced through substitutions at key positions, primarily on the indole ring (e.g., N1, C5, C6) and the aniline nitrogen.

2.2. Cheminformatics Filtering: A Self-Validating System To maximize the potential for downstream success and eliminate compounds with undesirable properties, the virtual library must be subjected to a rigorous filtering cascade.[11] This pre-processing is a critical step in building a trustworthy and effective screening deck.

-

Removal of Pan-Assay Interference Compounds (PAINS): Substructures known to cause promiscuous, non-specific assay hits (e.g., through aggregation, redox cycling, or photoreactivity) will be eliminated.[11]

-

Physicochemical Property Filtering: Compounds will be filtered based on established "drug-likeness" criteria to enhance the probability of favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of the Core Scaffold and Lipinski's Rule of 5 Analysis

| Property | Calculated Value* | Lipinski's Rule of 5 Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 282.41 g/mol | < 500 | Yes |

| LogP (Octanol/Water) | ~3.8 - 4.2 | < 5 | Yes |

| Hydrogen Bond Donors | 2 (Indole N-H, Aniline N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Aniline N, Thioether S) | ≤ 10 | Yes |

Note: Values are estimated based on the constituent fragments and standard computational models. The core scaffold demonstrates excellent compliance with Lipinski's rules, making it a strong starting point for a lead discovery program.[11]

The High-Throughput Screening (HTS) Cascade

A multi-stage screening cascade is essential to efficiently identify and validate true hits, systematically filtering out false positives and negatives.[12] High-throughput screening is a well-established method for evaluating large chemical libraries against biological targets using automation and miniaturized assays.[13]

Caption: High-Throughput Screening (HTS) Cascade for Hit Identification.

3.1. Primary Assay: Biochemical Tubulin Polymerization

This assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules. A fluorescence-based readout is ideal for HTS due to its sensitivity and automation compatibility.

Experimental Protocol: Primary HTS

-

Reagent Preparation:

-

Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol.

-

Tubulin Stock: Purified bovine brain tubulin (>99% pure) at 10 mg/mL in cushion buffer. Dilute to 2X final concentration (e.g., 4 mg/mL) in Assay Buffer just before use.

-

Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) at 2X final concentration (e.g., 20 µM). DAPI fluorescence increases significantly upon binding to polymerized microtubules.

-

-

Plate Preparation:

-

Using an acoustic liquid handler, dispense 50 nL of test compounds (from 10 mM DMSO stock) into 384-well, black, clear-bottom assay plates.

-

Dispense 50 nL of DMSO to negative control wells and 50 nL of Paclitaxel (positive control for polymerization) or Colchicine (positive control for inhibition) to control wells.

-

-

Assay Execution:

-

Add 25 µL of 2X tubulin solution to all wells.

-

Incubate for 5 minutes at 37°C to allow compound-tubulin interaction.

-

Add 25 µL of 2X DAPI solution to initiate polymerization. Final volume is 50 µL, final compound concentration is 10 µM.

-

Immediately transfer plate to a kinetic plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

-

Rationale: The 10 µM screening concentration is a standard in HTS, balancing the need to identify hits of moderate potency against the risk of false positives from non-specific activity or aggregation.[12]

-

-

Data Analysis:

-

Calculate the rate of polymerization (slope of the linear phase of fluorescence increase).

-

Normalize data: 0% activity (DMSO control), 100% inhibition (Colchicine control).

-

Calculate the Z'-factor for each plate to ensure assay quality (a Z' > 0.5 is considered excellent).[12]

-

Identify initial "hits" as compounds that inhibit polymerization by >50% (or >3 standard deviations from the mean of the DMSO control).

-

3.2. Hit Confirmation and Dose-Response

The initial hits from the primary screen must be validated to eliminate false positives.[14]

-

Confirmation: Re-test all initial hits in triplicate at the same 10 µM concentration. Only compounds that consistently show activity proceed.

-

Dose-Response (IC₅₀ Determination): Confirmed hits are tested in an 8-point, 3-fold serial dilution (e.g., from 30 µM to 13.7 nM) to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is critical for prioritizing compounds.

3.3. Secondary Assay: Cell-Based Anti-Proliferation

A validated hit must demonstrate activity in a more biologically relevant, cell-based context. An anti-proliferation assay measures the compound's ability to inhibit cancer cell growth.

Experimental Protocol: Anti-Proliferation Assay (MCF-7 Cells)

-

Cell Plating: Seed MCF-7 breast cancer cells into 384-well clear-bottom plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add 10 µL of media containing the test compounds at various concentrations (matching the dose-response range from the primary assay).

-

Incubation: Incubate the plates for 72 hours.

-

Rationale: A 72-hour incubation period allows for approximately 2-3 cell doubling times, providing a sufficient window to observe effects on proliferation.

-

-

Viability Readout: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

-

Data Acquisition: Measure luminescence on a plate reader.

-

Data Analysis: Normalize data to DMSO (100% viability) and a positive control like Staurosporine (0% viability). Calculate the half-maximal growth inhibition concentration (GI₅₀).

3.4. Mechanism of Action (MOA) & Selectivity Assays

Caption: Logical Flow for Hit Triage and Validation.

-

Cell Cycle Analysis: Compounds that are potent in both biochemical and cellular assays are analyzed by flow cytometry. Cells are treated with the compound at its GI₅₀ concentration, stained with a DNA dye (e.g., propidium iodide), and analyzed. A significant increase in the cell population in the G2/M phase provides strong evidence for tubulin polymerization inhibition as the mechanism of action.

-

Selectivity Assay: To ensure the compound is not a general cytotoxin, its anti-proliferative activity is tested against a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells). A selectivity index (SI = GI₅₀ in non-cancerous cells / GI₅₀ in cancer cells) greater than 10 is highly desirable.

Hypothetical Results and Hit-to-Lead Transition

To illustrate the output of this screening cascade, Table 2 presents hypothetical data for the core scaffold and three representative analogues.

Table 2: Hypothetical Screening Data Summary

| Compound ID | Structure Modification | Tubulin IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | HEK293 GI₅₀ (µM) | Selectivity Index (SI) | G2/M Arrest |

|---|---|---|---|---|---|---|

| CORE-001 | (Parent Scaffold) | 12.5 | 25.1 | > 50 | > 2.0 | Weak |

| ANA-007 | 5-Fluoro on Indole | 0.45 | 0.98 | > 30 | > 30.6 | Strong |

| ANA-015 | N1-Methyl on Indole | 2.1 | 5.6 | 15.2 | 2.7 | Moderate |

| ANA-022 | 4-Methoxy on Aniline | 8.9 | 18.3 | > 50 | > 2.7 | Weak |

4.1. Interpretation and Path Forward In this hypothetical dataset, ANA-007 emerges as a high-quality hit and a promising starting point for a Hit-to-Lead (H2L) program.[15]

-

Potency: It shows potent, sub-micromolar activity in both the biochemical and cellular assays.

-

Mechanism: The strong G2/M arrest confirms its mechanism of action is consistent with tubulin polymerization inhibition.

-

Selectivity: It demonstrates excellent selectivity (>30-fold) for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window.

-

SAR Insight: The addition of a 5-fluoro group on the indole ring dramatically improved activity compared to the parent scaffold, providing a crucial insight for the medicinal chemistry team to begin lead optimization.

The goal of the H2L phase is to further optimize this hit series for improved potency, selectivity, and ADME properties, ultimately identifying a candidate for preclinical development.[16]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous blueprint for evaluating the therapeutic potential of a novel N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline chemical scaffold. By integrating rational library design, a multi-tiered HTS cascade with self-validating protocols, and a clear hit triage strategy, this framework maximizes the probability of identifying high-quality, validated hits. The proposed workflow, centered on the plausible hypothesis of tubulin polymerization inhibition, establishes a clear path from initial screening to the selection of a promising lead series for optimization. This systematic approach is essential for navigating the complexities of modern drug discovery and unlocking the potential of new chemical matter.

References

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health (NIH). Available at: [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health (NIH). Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH). Available at: [Link]

-

2-(Methylthio)aniline. PubChem, National Institutes of Health. Available at: [Link]

-

Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available at: [Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]

-

Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. Available at: [Link]

-

How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

-

Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed, National Institutes of Health. Available at: [Link]

-

(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]

-

5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Lead Optimization in Drug Discovery. Danaher Life Sciences. Available at: [Link]

-

4-(Methylthio)aniline. PubChem, National Institutes of Health. Available at: [Link]

-

Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus, Stanford University. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]

-

What is the hit to lead process in drug discovery? Sygnature Discovery. Available at: [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health (NIH). Available at: [Link]

-

Hit-synthesis-lead optimization. Medium. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 15. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold represents a promising, yet underexplored, chemical starting point for drug discovery. Its structure, featuring a classic indole "hinge-binder" motif linked to a substituted aniline, suggests a high potential for interaction with various biological targets, particularly protein kinases. This guide provides a comprehensive, technically-grounded framework for the systematic exploration of this scaffold's chemical space. We delineate a rationale-driven strategy for designing structural analogs, provide detailed, field-proven synthetic protocols, and outline a robust cascade for biological evaluation. This document is intended to serve as a playbook for research teams aiming to unlock the therapeutic potential of this novel chemical series by establishing a clear structure-activity relationship (SAR).

Introduction: The Strategic Value of the Indole-Methylene-Aniline Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond donor via the N-H group, coupled with its aromatic and hydrophobic character, makes it an ideal anchor for binding to protein active sites, particularly the ATP-binding hinge region of protein kinases.[1][3] The N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline core combines this critical indole moiety with a substituted aniline via a simple methylene linker, presenting a classic template for inhibitor design.

While this specific compound is not extensively documented, its constituent parts suggest significant therapeutic potential. The strategic placement of the methylthio group on the aniline ring provides a key vector for chemical modification to probe protein surface interactions and modulate physicochemical properties. This guide eschews a simple survey of existing data, and instead, presents a forward-looking, systematic methodology for building a comprehensive understanding of this scaffold's SAR from the ground up.

Core Scaffold Analysis and Pharmacophore Hypothesis

A pharmacophore model defines the essential steric and electronic features required for optimal interaction with a specific biological target.[4] For the N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold, we propose a three-region pharmacophore hypothesis, likely relevant for kinase inhibition.[5]

-

Region I (Hinge-Binder): The indole core. The N-H group is a critical hydrogen bond donor (HBD) , while the bicyclic ring system provides a hydrophobic (HY) surface.

-

Region II (Linker): The methylene bridge. This unit provides conformational flexibility, dictating the spatial relationship between the indole and aniline rings. Its length and rigidity are key optimization points.

-

Region III (Solvent-Front/Specificity Pocket): The 3-(methylthio)aniline ring. This aromatic ring serves as a hydrophobic (HY) feature and a platform for substituents that can interact with the solvent-exposed region of an active site or probe deeper specificity pockets. The methylthio (-SMe) group itself is a unique feature—a weak hydrogen bond acceptor (HBA) with potential for metabolic oxidation or specific sulfur-aromatic interactions.

Caption: Proposed pharmacophore model for the core scaffold.

Strategic Design of Analog Libraries

A systematic exploration of the scaffold is essential for building a robust SAR.[6] Modifications should be planned across all three pharmacophoric regions.

Region I: Indole Core Modifications

The rationale for modifying the indole ring is to fine-tune electronic properties, block potential sites of metabolism, and explore additional interactions with the target protein.[1]

-

Substitution at C5/C6: Introducing small electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups can significantly alter the pKa of the indole N-H, modulating its hydrogen bonding strength. Halogenation, in particular, can enhance binding affinity through favorable orthogonal interactions.[6]

-

Nitrogen Alkylation (N1): Replacing the indole N-H with N-CH₃ removes the primary hydrogen bond donor capability. Comparing the activity of the N-H parent with its N-CH₃ analog is a critical experiment to validate the "hinge-binder" hypothesis.

-

Bioisosteric Replacement: Replacing the indole core with related heterocycles like azaindole or benzofuran can improve solubility and other drug-like properties while maintaining the core geometry.[1]

Region II: Methylene Linker Modifications

Altering the linker affects the relative orientation of the two aromatic systems, which can be crucial for optimal binding.[7]

-

Homologation: Extending the linker to an ethyl bridge (-CH₂CH₂-) increases the distance and flexibility between the pharmacophores.

-

Rigidification: Introducing conformational constraints, for example, by incorporating the linker into a cyclopropyl ring or creating a tetrahydro-β-carboline, can lock the molecule into a more bioactive conformation, potentially increasing potency.

Region III: Aniline Ring and Methylthio Group Modifications

This region is poised to interact with the more variable, solvent-exposed part of an active site, making it a primary driver of selectivity and potency.

-

Positional Isomerism: Moving the methylthio group from the 3-position to the 2- or 4-position will fundamentally change the vector at which the substituent projects from the ring, potentially engaging different sub-pockets within the target.[8]

-

Methylthio Bioisosteres: The methylthio group is a key point for modification. Its replacement with various bioisosteres can modulate potency, solubility, and metabolic stability.[9]

-

Oxidation: Sulfoxide (-S(O)CH₃) and sulfone (-SO₂CH₃) are common metabolites but can also be synthesized to form stronger hydrogen bonds.

-

Classic Replacements: Methoxy (-OCH₃), chloro (-Cl), trifluoromethyl (-CF₃), or cyclopropyl groups can mimic the steric bulk or electronic properties of the methylthio group.[10]

-

-

Disubstitution: Adding a second small substituent (e.g., fluoro, chloro) to the aniline ring can be used to probe for additional interactions or to block potential sites of metabolism on the ring itself.

Synthetic Chemistry Playbook

The most direct and versatile method for synthesizing a library of these analogs is a two-step sequence: Vilsmeier-Haack formylation of a substituted indole followed by reductive amination with a substituted aniline.

General Synthetic Scheme

Caption: General synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of Parent Compound

Reaction: Reductive amination of 1H-indole-3-carboxaldehyde with 3-(methylthio)aniline.

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder than sodium borohydride or sodium cyanoborohydride and is particularly effective for the reductive amination of aldehydes with weakly basic anilines. It reacts preferentially with the protonated iminium intermediate over the starting aldehyde, minimizing side reactions. Dichloroethane (DCE) is a standard, non-protic solvent for this reaction.

Protocol:

-

Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-3-carboxaldehyde (1.45 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add 3-(methylthio)aniline (1.39 g, 10.0 mmol, 1.0 equiv) followed by 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature until all solids dissolve.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5 minutes. The addition is mildly exothermic.

-

Reaction: Stir the resulting suspension at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up (Quench): Once the starting material is consumed, slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask to quench the excess reducing agent. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL of dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline.

-

Self-Validation (Characterization): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Biological Evaluation Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds. We propose a workflow targeting protein kinases, a class of enzymes for which this scaffold is well-suited.

Caption: A tiered workflow for analog evaluation and SAR development.

Tier 1: Primary Biochemical Assay Protocol (ADP-Glo™ Kinase Assay)

Trustworthiness: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of any ADP-generating enzyme, including kinases.[11][12] It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[13][14]

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each well, combine:

-

Kinase buffer (containing MgCl₂)

-

Specified concentration of substrate peptide and ATP (typically at the Kₘ value)

-

Test compound (analog) from a dose-response dilution series (e.g., 10 µM to 1 nM)

-

Purified kinase enzyme (to initiate the reaction)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[11] Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[12] Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Tier 2: Cellular Viability Assay Protocol (MTT Assay)

Expertise & Causality: For hits identified in the primary screen (e.g., IC₅₀ < 1 µM), it is crucial to determine if they can affect cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17]

Protocol:

-

Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Determine the concentration of compound that causes 50% inhibition of cell viability (GI₅₀) by plotting absorbance against compound concentration.

Data Synthesis and SAR Analysis

The ultimate goal is to correlate structural changes with biological activity. Data should be organized systematically to reveal trends.

Table 1: Hypothetical SAR Data for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline Analogs

| Cmpd | Region I (Indole) Modification | Region III (Aniline) Modification | Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) |

| 1 | Unmodified (N-H) | 3-SMe (Parent) | 850 | >10 |

| 2 | 5-Fluoro | 3-SMe | 95 | 1.2 |

| 3 | N-Methyl | 3-SMe | >10,000 | >10 |

| 4 | Unmodified (N-H) | 4-SMe | 1,200 | >10 |

| 5 | Unmodified (N-H) | 3-SO₂Me | 450 | 5.6 |

| 6 | 5-Fluoro | 3-SO₂Me | 25 | 0.4 |

Interpretation of Hypothetical Data:

-

Indole N-H is Critical: Comparing compound 1 to 3 (N-Methyl) shows a complete loss of activity, strongly supporting the hypothesis that the indole N-H is a crucial hydrogen bond donor for target engagement.

-

5-Fluoro is Beneficial: The addition of a 5-fluoro group in compound 2 improves biochemical potency by nearly 10-fold and confers cellular activity. This may be due to favorable electronic effects or direct interaction with the protein.

-

Positional Isomerism Matters: Moving the methylthio group from the 3-position (1 ) to the 4-position (4 ) is detrimental, indicating a specific binding pocket is engaged by the 3-substituent.

-

Synergistic Effects: The combination of the two positive modifications (5-Fluoro and 3-SO₂Me) in compound 6 results in the most potent analog both biochemically and cellularly, demonstrating a synergistic effect.

Conclusion and Future Directions

This guide has established a comprehensive, rationale-driven framework for the exploration of the N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline scaffold. By systematically applying the principles of analog design, leveraging robust synthetic protocols, and employing a tiered biological evaluation cascade, research teams can efficiently build a meaningful structure-activity relationship. The hypothetical data presented illustrates how clear SAR trends can be established, guiding the iterative process of drug design. Future work should focus on optimizing the most promising leads, such as compound 6 , through further analog synthesis and expanding the biological evaluation to include kinase selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). National Institutes of Health (NIH). [Link]

-

El-Sawy, E. R., et al. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Shafiee, M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

He, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

-

Sperandio, O., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

-

5-TOET. (n.d.). Wikipedia. [Link]

-

Rani, P., et al. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

-

Papalia, F., et al. (2024). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications. [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. [Link]

- Method of making n-methyl aniline. (n.d.).

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. [Link]

-

Wang, X., et al. (2013). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. [Link]

-

Renner, S., et al. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. ACS Publications. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Kim, D., et al. (2015). Metal-Free C–H Amination for Indole Synthesis. ACS Publications. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Bioisosteric Replacements. (n.d.). Chem-Space. [Link]

-

He, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

Kumar, A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. (n.d.). SIOC Journals. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Link]

-

Al-Qtaish, N., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. PubMed. [Link]

-

Chen, Y., et al. (2016). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with isocyanides. Beilstein Journals. [Link]

-

Chemistry of N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine —Gramine. (n.d.). ResearchGate. [Link]

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... (n.d.). ResearchGate. [Link]

-

Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]

-

2-TOET. (n.d.). Wikipedia. [Link]

-

Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-TOET - Wikipedia [en.wikipedia.org]

- 9. chem-space.com [chem-space.com]

- 10. researchgate.net [researchgate.net]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 12. promega.com [promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. ADP-Glo™ Kinase Assay [promega.kr]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols: Characterizing the Cellular Activity of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

A Senior Application Scientist's Guide to Elucidating a Novel Indole Compound's Anticancer Potential

Introduction:

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The specific molecule of interest, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline, belongs to a class of compounds structurally related to known anticancer agents that target microtubule dynamics. Extensive research on similar N-((1H-indol-3-yl)methyl) derivatives has revealed a common mechanism of action: the inhibition of tubulin polymerization.[1][2] These agents disrupt the dynamic instability of microtubules, which are essential for critical cellular processes including mitosis, cell motility, and intracellular transport. This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis, making them potent antiproliferative agents.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. The protocols herein are designed as a self-validating workflow to first establish cytotoxic activity and then to dissect the underlying mechanism, with a strong focus on the hypothesized tubulin-targeting effects.

Section 1: Initial Assessment of Antiproliferative Activity

The foundational step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. A dose-response study is crucial for calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.

Protocol 1.1: Cell Viability Assay using Resazurin (AlamarBlue®)

Principle: This assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HT-29 - colon cancer)[1][2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (stock solution in DMSO)

-

Resazurin sodium salt solution (e.g., AlamarBlue®)

-

Phosphate Buffered Saline (PBS)

-

96-well clear-bottom black plates

-

Multimode plate reader with fluorescence capabilities

Step-by-Step Protocol:

-

Cell Seeding:

-

Trypsinize and count the selected cancer cell lines.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

-

Resazurin Addition and Incubation:

-

Add 10 µL of the Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Expected Outcome: This assay will determine if N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline exhibits cytotoxic effects on cancer cells and will provide the IC50 value, a critical metric for subsequent experiments.

Section 2: Mechanistic Elucidation - Cell Cycle and Apoptosis

Based on the established activity of related indole compounds, a likely mechanism of action is the disruption of the cell cycle and induction of apoptosis.[1][2] The following protocols are designed to investigate these effects.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Expected Outcome: If the compound acts as a tubulin polymerization inhibitor, a significant increase in the percentage of cells in the G2/M phase is expected in a dose-dependent manner.[1][2]

Visualizing the Experimental Workflow

Caption: Workflow for Cell Cycle Analysis.

Protocol 2.2: Apoptosis Detection using Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

-

Cancer cell line of interest

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Follow the same seeding and treatment procedure as in Protocol 2.1, with treatment durations of 24 and 48 hours.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Centrifuge and wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Expected Outcome: A dose- and time-dependent increase in the percentage of early and late apoptotic cells will confirm that the compound induces programmed cell death.[1][2]

Section 3: Target Validation - Assessing Tubulin Polymerization

The following assays are designed to more directly probe the interaction of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline with tubulin.

Protocol 3.1: Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells. Tubulin polymerization inhibitors will cause a characteristic disruption of this network, leading to diffuse tubulin staining and altered cell morphology.

Materials:

-

Cancer cell line of interest

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

-

Glass coverslips in 24-well plates

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-α-tubulin

-

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips and allow them to attach.

-

Treat with the compound at the IC50 concentration for a relevant time point (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 10 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-α-tubulin primary antibody for 1 hour.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize the microtubule network using a fluorescence microscope.

-

Expected Outcome: In untreated cells, a well-defined filamentous network of microtubules should be visible. In cells treated with a tubulin polymerization inhibitor, this network will be disrupted, appearing fragmented and diffuse.

Visualizing the Hypothesized Mechanismdot

Sources

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for In Vivo Experimental Design: N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline

Preamble: Charting the In Vivo Journey of a Novel Indole-Aniline Conjugate

The molecule N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline stands at the confluence of two biologically significant chemical scaffolds: the indole ring, a privileged structure in medicinal chemistry, and the aniline moiety, a common pharmacophore that also serves as a structural alert for toxicological evaluation.[1][2] The indole nucleus is a cornerstone of numerous natural and synthetic compounds with a vast array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] Conversely, the aniline substructure, while present in many approved drugs, requires careful assessment due to its potential for metabolic activation into reactive species, a factor often linked to idiosyncratic adverse drug reactions.[2] The daily dose of aniline-containing drugs appears to be a significant determinant of their toxic potential.[2]

This document provides a comprehensive guide for the preclinical in vivo evaluation of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise framework for characterizing the pharmacokinetic, safety, and pharmacodynamic profile of this novel chemical entity. Our approach is rooted in established regulatory guidelines and best practices, emphasizing a tiered strategy that balances the need for robust data with the ethical principles of animal welfare. We will begin with foundational studies to establish a preliminary safety and pharmacokinetic profile, which will then inform the design of more targeted efficacy studies.

Part 1: Foundational In Vivo Assessment - A Triad of Safety, Exposure, and Preliminary Efficacy

The initial in vivo characterization of a new chemical entity is a critical phase that lays the groundwork for all subsequent development. The primary objectives are to understand the compound's safety profile, its absorption, distribution, metabolism, and excretion (ADME) characteristics, and to gather initial indications of its potential therapeutic activity.

Acute Oral Toxicity Assessment (OECD 423)

Causality of Experimental Choice: Before proceeding with more complex and prolonged studies, it is imperative to determine the acute toxicity of the test compound. This not only provides crucial safety information but also helps in dose selection for subsequent studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to assign a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity class.[5] This method is a refinement of traditional LD50 tests, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure

-

Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[6]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[7]

-

Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

-

Dose Formulation: Prepare a homogenous suspension or solution of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.

-

Dosing Procedure:

-

Fast animals overnight (with access to water) before dosing.

-

Administer a single oral dose by gavage.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[6] The choice of the starting dose is based on any existing in vitro cytotoxicity data or computational predictions.

-

The study proceeds sequentially with groups of three animals. The outcome of each step determines the next step (e.g., dosing at a higher or lower level, or terminating the study).

-

-

Observations:

-

Observe animals closely for the first 30 minutes, then periodically during the first 24 hours, and daily thereafter for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Record body weight changes.

-

-

Endpoint: The study is terminated when the dose causing mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Pharmacokinetic (PK) Profiling

Causality of Experimental Choice: Understanding the ADME properties of a compound is fundamental to drug development. A pharmacokinetic study will determine the compound's bioavailability, clearance, volume of distribution, and half-life. This information is critical for designing rational dosing regimens in subsequent efficacy and toxicology studies.[1][8]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation for serial blood sampling.

-

Dose Formulation and Administration:

-

Prepare two formulations: one for intravenous (IV) administration (solubilized in a suitable vehicle like DMSO/polyethylene glycol/saline) and one for oral (PO) administration (as described in the toxicity protocol).

-

Administer a single IV bolus dose (e.g., 1-2 mg/kg) to one group of animals (n=3-4).

-

Administer a single PO gavage dose (e.g., 10-20 mg/kg) to another group of animals (n=3-4).

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., 50-100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline in plasma.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Parameters to be determined include:

-

IV group: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUC).

-

PO group: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

-

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Data Presentation: Hypothetical Pharmacokinetic Parameters

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | - | 850 ± 120 |

| Tmax (h) | - | 1.5 ± 0.5 |

| AUC (ng*h/mL) | 1200 ± 250 | 4800 ± 900 |

| t½ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |

| CL (L/h/kg) | 1.7 ± 0.3 | - |

| Vdss (L/kg) | 6.0 ± 1.2 | - |

| F (%) | - | 40% |

Preliminary Efficacy Screening

Causality of Experimental Choice: Based on the known biological activities of indole derivatives, N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline could possess anticancer or anti-inflammatory properties.[3][9] A preliminary efficacy study in a relevant animal model can provide early proof-of-concept and justify further development. The choice of model will depend on the hypothesized mechanism of action. For this guide, we will outline a protocol for an anti-inflammatory model.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).[10]

-

Experimental Groups (n=6-8 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Dose 1) + LPS

-

N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline (Dose 2) + LPS

-

Positive control (e.g., Dexamethasone) + LPS

-

-

Dosing:

-

Administer the test compound or vehicle orally 1 hour before the LPS challenge. Doses should be selected based on the acute toxicity and PK data.

-

-

Induction of Inflammation:

-

Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

-

-

Endpoint Measurement:

-

At a predetermined time point (e.g., 4-6 hours after LPS challenge), collect blood via cardiac puncture for cytokine analysis.

-

Euthanize the animals and harvest relevant tissues (e.g., lung, liver) for histopathological examination and measurement of inflammatory markers.

-

-

Analysis:

-

Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.

-

Part 2: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagrams illustrate the logical flow of the proposed in vivo studies.

Diagram 1: Overall In Vivo Experimental Workflow

Caption: A tiered approach to in vivo evaluation.

Diagram 2: Detailed Pharmacokinetics Protocol Flow

Caption: Step-by-step workflow for the pharmacokinetic study.

Part 3: Mechanistic Insights and Future Directions

The initial in vivo data will provide a foundation for deeper mechanistic investigations. For instance, if anti-inflammatory effects are observed, subsequent studies could explore the underlying signaling pathways.

Diagram 3: Potential Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway.

Future Studies:

-

Dose Range-Finding Studies: To determine the optimal dose for efficacy with minimal toxicity.

-

Definitive Efficacy Studies: In more robust, chronic disease models (e.g., collagen-induced arthritis for inflammation, or xenograft models for cancer).[9]

-

Repeat-Dose Toxicology: To assess the safety profile upon chronic administration, a crucial step before clinical consideration.

-

Metabolite Identification: To identify major metabolites and assess their potential contribution to efficacy or toxicity, especially given the aniline moiety.

Conclusion

The in vivo experimental design for N-((1H-Indol-3-yl)methyl)-3-(methylthio)aniline must be approached with a blend of scientific rigor and strategic foresight. By integrating acute toxicity, pharmacokinetic profiling, and preliminary efficacy screening into a cohesive initial phase, researchers can build a robust data package to guide the future development of this promising, yet complex, molecule. Adherence to established guidelines and a commitment to animal welfare are paramount throughout this process. The insights gained from these foundational studies will be invaluable in unlocking the therapeutic potential of this novel indole-aniline conjugate.

References

-

Al-Suhaimi, E. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Sci Rep, 11(1), 6245. Available at: [Link]

-

FDA. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Available at: [Link]

-

Gao, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Med. Chem., 13(8), 987-997. Available at: [Link]

-

Jasiewicz, B., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(13), 5139. Available at: [Link]

-

Kalgutkar, A. S. (2014). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Curr Med Chem, 21(34), 3939-55. Available at: [Link]

-

Kaur, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. Available at: [Link]

-

Lee, J. H., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Int J Mol Sci, 24(3), 2686. Available at: [Link]

-

Martin, T. M., et al. (2021). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 14(11), 1149. Available at: [Link]

-

OECD. (1987). OECD Guideline for Testing of Chemicals, No. 401: Acute Oral Toxicity. Available at: [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral toxicity – Acute Toxic Class Method. Available at: [Link]

-